N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, trifluoromethyl, methoxy, and oxazole groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The resulting intermediate is then treated with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and reagent concentrations, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems may be employed to optimize production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases.
Industry: It finds applications in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
N-(4-chloro-3-(trifluoromethyl)phenyl)-N’-(3-(trifluoromethyl)phenyl)urea: Used in early discovery research.
N-(4-chloro-3-(trifluoromethyl)phenyl)-N’-(3,4-dichlorophenyl)urea: Studied for its unique chemical properties.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its combination of functional groups, which impart distinct chemical reactivity and potential biological activities. Its unique structure allows for diverse applications in research and industry, making it a valuable compound for further exploration.
Properties
Molecular Formula |
C18H12ClF3N2O3 |
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Molecular Weight |
396.7 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H12ClF3N2O3/c1-26-12-5-2-10(3-6-12)16-9-15(24-27-16)17(25)23-11-4-7-14(19)13(8-11)18(20,21)22/h2-9H,1H3,(H,23,25) |
InChI Key |
ZPPHOGDQPYJSOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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